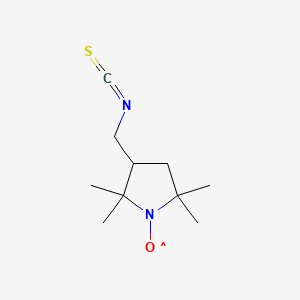

3-(Isothiocyanatomethyl)-PROXYL

Description

Significance of Paramagnetic Probes in Macromolecular Systems

Paramagnetic probes are molecules containing one or more unpaired electrons, making them detectable by EPR spectroscopy. nih.govnih.gov When attached to a specific site on a macromolecule, these probes act as spies, reporting on their local environment. nih.gov This information can be used to determine secondary and tertiary structure, map solvent accessibility, and characterize conformational changes in proteins and other biological systems. The use of these probes is particularly advantageous for studying large, complex, or membrane-bound proteins that are challenging to analyze by traditional methods like X-ray crystallography or NMR spectroscopy.

Overview of Site-Directed Spin Labeling (SDSL) Principles

Site-Directed Spin Labeling (SDSL) is a technique that involves the introduction of a spin label at a specific site within a protein or other macromolecule. This is typically achieved by first using site-directed mutagenesis to introduce a reactive amino acid, most commonly cysteine with its sulfhydryl group, at the desired location. The spin label, which contains a reactive functional group, is then covalently attached to this engineered site. The specificity of this labeling allows for precise probing of the structure and dynamics at a defined position within the macromolecule.

Role of Nitroxide Radicals in Electron Paramagnetic Resonance (EPR) Spectroscopy

Nitroxide radicals are the most widely used class of spin labels for SDSL-EPR studies due to their stability and the sensitivity of their EPR spectra to the local environment and motion. The unpaired electron in a nitroxide radical is localized in the N-O bond. The interaction of this unpaired electron with the magnetic field in an EPR spectrometer gives rise to a characteristic spectrum. The shape and features of this spectrum are highly dependent on the rotational motion of the nitroxide, which in turn is influenced by its immediate surroundings within the macromolecule. This sensitivity allows researchers to deduce information about the local structure, dynamics, and polarity of the labeled site.

Contextualization of PROXYL Derivatives as Spin Labels in Contemporary Research

PROXYL (2,2,5,5-tetramethylpyrrolidin-1-oxyl) derivatives are a class of nitroxide spin labels that are widely used in biophysical research. They are five-membered ring nitroxides that offer a good balance of stability and sensitivity. Various functionalized PROXYL derivatives have been synthesized to target different reactive groups on macromolecules. For instance, maleimido-PROXYL is commonly used to label cysteine residues. The isothiocyanate functionality, as in 3-(Isothiocyanatomethyl)-PROXYL, provides an alternative and specific way to label primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, under specific conditions. This expands the toolkit available for SDSL studies, allowing for the investigation of different sites and environments within a macromolecule.

While direct and extensive research findings on this compound are not widely available in public literature, its synthesis and properties can be inferred from its likely precursor, 3-(Aminomethyl)-PROXYL, and the known reactivity of isothiocyanates.

The synthesis of this compound would logically proceed through the reaction of 3-(Aminomethyl)-PROXYL with a thiophosgenating agent. This precursor, 3-(Aminomethyl)-PROXYL, is a commercially available spin label itself.

| Property | Value |

| Compound Name | 3-(Aminomethyl)-PROXYL |

| Synonyms | 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy |

| CAS Number | 54606-49-4 |

| Molecular Formula | C₉H₁₉N₂O |

| Molecular Weight | 171.26 g/mol |

| Appearance | Not specified |

| Boiling Point | 128-131 °C/13 mmHg |

| Storage Temperature | 2-8°C |

This table presents the properties of the likely precursor to this compound, as direct data for the target compound is limited.

The isothiocyanate group (-N=C=S) is a reactive moiety that readily forms a stable thiourea (B124793) bond with primary amines. This reactivity makes this compound a potentially valuable tool for specifically labeling amine groups in biological macromolecules.

| Property | Estimated Value/Characteristic |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₁₇N₂OS |

| Molecular Weight | ~213.32 g/mol |

| Reactive Group | Isothiocyanate (-N=C=S) |

| Target Functional Group | Primary amines (-NH₂) |

| Resulting Linkage | Thiourea |

| Core Structure | PROXYL nitroxide |

This table presents estimated properties of this compound based on its chemical structure and the properties of related compounds.

The application of this compound in SDSL-EPR would allow for the investigation of the local environment and dynamics of specific amine-containing sites within a protein. The EPR spectrum of the attached label would provide information on the mobility of the nitroxide, which is influenced by the structure and flexibility of the protein at that site. By analyzing changes in the EPR spectrum upon protein folding, ligand binding, or interaction with other molecules, researchers can gain valuable insights into the functional mechanisms of macromolecules. The isothiocyanate functionality offers an alternative to the more common sulfhydryl-reactive labels, thereby expanding the range of sites that can be investigated within a biological system.

Properties

Molecular Formula |

C10H17N2OS |

|---|---|

Molecular Weight |

213.32 g/mol |

InChI |

InChI=1S/C10H17N2OS/c1-9(2)5-8(6-11-7-14)10(3,4)12(9)13/h8H,5-6H2,1-4H3 |

InChI Key |

MZPCWCPVLFYVIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)CN=C=S)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of Proxyl Nitroxide Radicals

General Synthetic Routes to Pyrrolidine-based Nitroxide Spin Labels

The synthesis of pyrrolidine-based nitroxide spin labels, commonly known as PROXYL derivatives, typically originates from readily available starting materials. A common precursor is 2-amino-2-methyl-1-propanol, which can be condensed with a suitable ketone or aldehyde to form a pyrrolidine (B122466) ring. Subsequent oxidation of the secondary amine within the pyrrolidine ring to a nitroxide radical is a key step, often accomplished using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like sodium tungstate, or with meta-chloroperoxybenzoic acid (mCPBA). nih.gov

The versatility of the PROXYL scaffold arises from the ability to introduce functional groups at various positions of the pyrrolidine ring. This is often achieved by starting with functionalized precursors or by modifying the pyrrolidine ring after its formation. For instance, the introduction of a carboxyl group at the 3-position, yielding 3-carboxy-PROXYL, provides a handle for further chemical transformations. nih.gov This carboxylic acid can then be converted to a variety of other functional groups, including amides, esters, and, as will be discussed, the precursors to the isothiocyanate functionality.

Strategies for Incorporating Isothiocyanate Functionalities onto PROXYL Scaffolds

The isothiocyanate group (-N=C=S) is a valuable functional moiety for spin labeling as it readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable thiourea (B124793) linkages. The incorporation of this functionality onto the PROXYL scaffold is a key synthetic challenge.

Direct Synthetic Approaches to 3-(Isothiocyanatomethyl)-PROXYL

The most direct route to this compound involves the conversion of the corresponding primary amine, 3-(Aminomethyl)-PROXYL. This precursor is a stable, commercially available compound, making it an attractive starting point for the synthesis.

Several general methods for the conversion of primary amines to isothiocyanates can be applied:

Reaction with Thiophosgene (B130339): This is a classic and often efficient method. The primary amine reacts with thiophosgene (CSCl₂) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to form the isothiocyanate. fiveable.meacs.org The reaction is typically carried out in a two-phase system (e.g., chloroform/water) or in an organic solvent with a base to scavenge the HCl produced. acs.org

Decomposition of Dithiocarbamate (B8719985) Salts: An alternative, less hazardous approach involves the formation of a dithiocarbamate salt by reacting the primary amine with carbon disulfide in the presence of a base. This intermediate is then treated with a desulfurizing agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide), tosyl chloride, or a triazine-based reagent, to yield the isothiocyanate. fiveable.mersc.org

A plausible synthetic scheme for the preparation of this compound from 3-(Aminomethyl)-PROXYL using thiophosgene is presented below:

Scheme 1: Synthesis of this compound

| Step | Reactant | Reagent(s) | Product |

| 1 | 3-(Aminomethyl)-PROXYL | Thiophosgene (CSCl₂), Triethylamine (Et₃N) | This compound |

Divergent Synthesis of PROXYL-Isothiocyanate Precursors

Divergent synthesis provides an efficient strategy to generate a library of functionalized PROXYL derivatives from a common intermediate. A key intermediate for a divergent approach to this compound and other functionalized PROXYLs is 3-oxo-PROXYL. This keto-functionalized nitroxide can be subjected to a variety of chemical transformations to introduce different functionalities at the 3-position.

For the synthesis of the isothiocyanate precursor, 3-oxo-PROXYL could be converted to 3-aminomethyl-PROXYL through reductive amination. This involves the reaction of the ketone with an ammonia (B1221849) source in the presence of a reducing agent like sodium cyanoborohydride. Once the amine is installed, it can be converted to the isothiocyanate as described in the previous section. This divergent approach allows for the synthesis of not only the isothiocyanate but also other derivatives such as alcohols (via reduction of the ketone) or other substituted amines from a single, readily accessible precursor. researchgate.netresearchgate.netnih.gov

Orthogonal Chemical Transformations for Spin Label Integration

In the context of complex biomolecules, orthogonal chemical transformations are crucial for the site-specific incorporation of spin labels without interfering with other functional groups present in the molecule. Orthogonal protection strategies involve the use of protecting groups that can be removed under specific conditions without affecting other protecting groups. nih.govrsc.org

For the synthesis of complex spin-labeled molecules, it may be necessary to protect the nitroxide radical itself to prevent its reduction during certain synthetic steps. The nitroxide can be temporarily protected, for example, as a methoxyamine, which can be later deprotected under mild oxidative conditions to regenerate the nitroxide radical.

Furthermore, the isothiocyanate functionality of this compound allows for an orthogonal labeling strategy. While other functionalities like maleimides react specifically with thiols (cysteine residues), isothiocyanates react with primary amines. This allows for the selective labeling of different sites within a protein or a protein complex, enabling more sophisticated EPR studies.

Design Principles for Modulating Nitroxide Spin Label Properties via Chemical Modification

The chemical structure of the PROXYL spin label can be modified to fine-tune its properties for specific EPR applications. The polarity, steric bulk, and flexibility of the linker connecting the nitroxide to the biomolecule can all influence the EPR spectrum and provide different types of information.

For instance, the introduction of polar groups, such as hydroxyl or carboxyl groups, can alter the solubility and local environment of the spin label. The length and rigidity of the methyl linker in this compound will affect the mobility of the nitroxide and its distance from the protein backbone, which in turn influences the EPR lineshape and provides insights into the local dynamics of the labeled site.

Advanced Conjugation Strategies in Site Directed Spin Labeling Utilizing Isothiocyanate Reactivity

Mechanism of Isothiocyanate Reaction with Nucleophilic Residues

The isothiocyanate group (-N=C=S) is an electrophilic moiety that serves as a valuable tool for the covalent modification of biomolecules. Its utility stems from its reactivity toward various nucleophilic functional groups present in proteins and nucleic acids. Isothiocyanates are known to react with both thiol and amine groups in peptides and proteins nih.gov. The central carbon atom of the isothiocyanate group is electron-deficient and thus susceptible to nucleophilic attack mostwiedzy.pl. This reactivity is the basis for its application in site-directed spin labeling (SDSL), a powerful biophysical technique used to study the structure, dynamics, and interactions of macromolecules nih.gov.

Formation of Thiourea (B124793) Linkages with Primary Amine Groups

The reaction between an isothiocyanate and a primary amine group (-NH₂) results in the formation of a stable thiourea linkage (-NH-C(S)-NH-). This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate. This process is fundamental in organic synthesis for creating various unsymmetrical thioureas and heterocyclic compounds nih.gov.

Under alkaline conditions, typically at a pH between 9 and 11, the reaction with amine groups is favored researchgate.net. The primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, are deprotonated and thus more nucleophilic at higher pH, facilitating the attack on the isothiocyanate. The resulting thiourea bond is chemically stable, making it suitable for bioconjugation applications where a permanent tag is desired. A general protocol for this type of reaction involves the in situ generation of a dithiocarbamate (B8719985) salt from the amine by reacting it with carbon disulfide (CS₂), followed by an elimination step to form the isothiocyanate product nih.gov.

Specificity of Isothiocyanate Reactions in Complex Biological Milieus

In a complex biological environment containing multiple potential nucleophiles, the specificity of the isothiocyanate reaction is largely governed by the pH of the medium. While isothiocyanates can react with both primary amines and thiol (sulfhydryl) groups, the pH dictates the preferred reaction partner.

Reaction with Amines: The reaction with primary amines to form thioureas is most efficient at a pH range of 9-11 researchgate.net.

Reaction with Thiols: In contrast, the reaction with thiol groups, such as the side chain of cysteine residues, to form a dithiocarbamate linkage occurs preferentially under more neutral to slightly acidic conditions, typically pH 6-8 researchgate.net.

This pH-dependent selectivity allows for a degree of control over the labeling site. By carefully controlling the reaction buffer's pH, one can direct the isothiocyanate-containing spin label to react predominantly with either lysine residues (alkaline pH) or cysteine residues (neutral pH). However, other factors such as the local microenvironment, solvent accessibility, and the pKa of the specific nucleophilic residue can also influence reactivity. For instance, the N-terminal α-amino group of a protein has a lower pKa (around 7.8) compared to the ε-amino group of lysine (around 10.1), which can be exploited for N-terminal specific labeling at a slightly acidic pH mdpi.com.

Table 1: pH-Dependent Reactivity of Isothiocyanates with Biological Nucleophiles

| Nucleophile | Functional Group | Predominant pH Range | Resulting Linkage |

| Primary Amine (e.g., Lysine) | -NH₂ | 9 - 11 | Thiourea |

| Thiol (e.g., Cysteine) | -SH | 6 - 8 | Dithiocarbamate |

Covalent Attachment of 3-(Isothiocyanatomethyl)-PROXYL to Biomolecules

This compound is a nitroxide spin label that incorporates the reactive isothiocyanate functional group. This structure allows for its covalent attachment to specific sites on biomolecules, enabling the study of their local environment, structure, and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy nih.gov. The choice of labeling site is crucial and is dictated by the presence of accessible nucleophilic residues on the target macromolecule.

Site-Specific Spin Labeling of Proteins via Lysine Residues

The primary amine of the lysine side chain is a common target for isothiocyanate-based spin labels like this compound. By performing the labeling reaction at an alkaline pH, the ε-amino group of lysine becomes a potent nucleophile, readily reacting with the isothiocyanate to form a stable thiourea linkage.

This strategy offers an alternative to the more common cysteine-based labeling, which typically employs methanethiosulfonate (MTS) or maleimide spin labels nih.govyoutube.com. Labeling lysine residues can be particularly advantageous in proteins that lack accessible cysteine residues or where cysteine mutations might disrupt protein structure or function. Successful site-specific labeling of a lysine residue has been demonstrated using other amine-reactive functionalities, providing evidence for the feasibility of targeting specific lysine residues within a protein framework nih.govnih.gov. The process involves careful selection of the target lysine residue, often guided by the protein's three-dimensional structure, to ensure the label is placed in a region of interest without perturbing the protein's native conformation.

Modification of Nucleic Acids: Targeting 2'-Amino Groups in RNA

Standard DNA and RNA lack nucleophilic groups with sufficient reactivity for efficient labeling by isothiocyanates under physiological conditions rsc.org. To achieve site-specific labeling of nucleic acids with reagents like this compound, chemically modified nucleotides must be incorporated into the oligonucleotide sequence during solid-phase synthesis nih.govrsc.org.

One effective strategy is the incorporation of a nucleotide containing a primary amine group, such as 2'-amino-2'-deoxyuridine or 2'-amino-2'-deoxycytidine, into an RNA strand. The 2'-amino group on the ribose sugar serves as a nucleophile that can react with the isothiocyanate group of the spin label mdpi.com. This post-synthetic modification allows for the precise placement of the spin label at a predetermined position within the RNA sequence. This approach is instrumental for EPR studies aimed at elucidating the structure, dynamics, and conformational changes of RNA molecules and their complexes with proteins rsc.org.

Table 2: Research Findings on Site-Specific Labeling

| Biomolecule | Target Residue/Group | Labeling Reagent Moiety | Key Consideration |

| Protein | Lysine | Isothiocyanate | Reaction performed at alkaline pH (9-11) to deprotonate the ε-amino group. |

| RNA | 2'-Amino Group | Isothiocyanate | Requires prior incorporation of a 2'-amino-modified nucleotide into the RNA sequence. |

Considerations for Minimizing Structural Perturbations Upon Labeling

A fundamental prerequisite for meaningful site-directed spin labeling studies is that the attached probe should not significantly alter the structure or function of the biomolecule under investigation youtube.commdpi.com. The introduction of an external probe like this compound, while smaller than many fluorescent tags, can still cause local structural perturbations rsc.org.

Several factors must be considered to minimize these effects:

Labeling Site Selection: The label should ideally be attached at a site that is not critical for the biomolecule's folding, stability, or biological interactions. Surface-exposed loops or regions known to be flexible are often preferred over residues in the hydrophobic core or at active sites. For proteins without native cysteine residues, mutagenesis to introduce a cysteine at a specific site is a common strategy to minimize functional and structural perturbations nih.gov.

Linker Flexibility: The linker connecting the nitroxide ring to the reactive group affects the probe's motional freedom. While a flexible linker can average out multiple conformations, potentially simplifying EPR spectra, an overly long or flexible linker can lead to inaccurate distance measurements and a less precise reporting of the backbone's dynamics mdpi.com. Conversely, highly constrained bifunctional labels can reduce flexibility but may induce more significant structural strain nih.gov.

Post-Labeling Validation: After labeling, it is crucial to perform functional or structural assays to confirm that the biomolecule retains its native properties. Techniques like circular dichroism can be used to check for major changes in secondary structure, while activity assays can confirm that the biological function is preserved youtube.com.

By carefully considering these factors, researchers can increase the likelihood that the information obtained from EPR spectroscopy reflects the true behavior of the unmodified biomolecule.

Post-Synthetic Labeling Approaches with Isothiocyanate-Functionalized PROXYL

Post-synthetic labeling is a widely used strategy in site-directed spin labeling where a purified and folded biomolecule is chemically modified with a spin label. The isothiocyanate functional group on the PROXYL nitroxide spin label, specifically this compound, is designed to react with primary amine groups. This reactivity allows for the targeted labeling of specific residues in a protein or other biomolecules.

The primary targets for this compound in proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus. The chemical reaction involves the nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a stable covalent thiourea bond, securely tethering the PROXYL spin label to the biomolecule.

The general protocol for post-synthetic labeling with this compound involves dissolving the purified biomolecule in a suitable buffer, typically at a slightly alkaline pH (around 8.0-9.0). This elevated pH is crucial as it deprotonates the primary amine groups, increasing their nucleophilicity and facilitating the reaction with the isothiocyanate. A molar excess of the this compound, dissolved in a compatible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is then added to the buffered protein solution. The reaction mixture is incubated for a specific period, which can range from a few hours to overnight, often at room temperature or 4°C. Following the incubation, any unreacted spin label and byproducts are removed through techniques such as dialysis, size-exclusion chromatography, or tangential flow filtration.

Evaluation of Labeling Efficiency and Selectivity

A critical aspect of any site-directed spin labeling experiment is the thorough evaluation of the labeling efficiency and selectivity. These parameters determine the quality and reliability of the subsequent EPR spectroscopic data.

Labeling Efficiency:

The efficiency of the labeling reaction refers to the percentage of the target biomolecules that have been successfully conjugated with the spin label. Several methods can be employed to quantify the labeling efficiency of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy: A straightforward method is to use continuous-wave (CW) EPR spectroscopy. A known concentration of the labeled biomolecule is measured, and the double integral of the resulting EPR spectrum is compared to that of a standard sample of a known nitroxide concentration. This comparison allows for the direct quantification of the number of spins per molecule.

Mass Spectrometry: High-resolution mass spectrometry, such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, can precisely determine the molecular weight of the labeled biomolecule. An increase in mass corresponding to the molecular weight of the this compound moiety confirms covalent attachment. The relative intensities of the peaks for the unlabeled and labeled species can be used to calculate the labeling efficiency.

The following interactive table illustrates hypothetical labeling efficiencies determined by mass spectrometry:

| Sample | Unlabeled Mass (Da) | Labeled Mass (Da) | Labeling Efficiency (%) |

| Protein A | 25,000 | 25,212 | 85 |

| Protein B | 50,000 | 50,212 | 92 |

| Peptide C | 5,000 | 5,212 | 78 |

Selectivity:

Selectivity in this context refers to the ability of this compound to label the intended target site over other potential reactive sites. Given that proteins can have multiple lysine residues, achieving site-specific labeling with an isothiocyanate-functionalized probe can be challenging.

Tandem Mass Spectrometry (MS/MS): To determine the specific site(s) of labeling, the labeled protein is typically subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is then analyzed by tandem mass spectrometry (MS/MS). By identifying the peptides that show a mass shift corresponding to the spin label and sequencing them, the exact lysine residue(s) that have been modified can be pinpointed.

Site-Directed Mutagenesis: A common strategy to enhance selectivity is to use site-directed mutagenesis to introduce a uniquely reactive lysine residue at the desired labeling site in a protein that has few or no other surface-accessible lysines. Conversely, reactive lysines can be mutated to non-reactive amino acids to prevent off-target labeling.

The following table presents hypothetical data from a mass spectrometry-based analysis to evaluate labeling selectivity:

| Target Protein | Intended Labeling Site | Other Potential Lysine Sites | Observed Labeling at Intended Site (%) | Observed Off-Target Labeling (%) |

| Protein X | Lys-55 | Lys-12, Lys-98 | 95 | 5 |

| Protein Y | N-terminus | Lys-30, Lys-72 | 88 | 12 |

Detailed research findings and specific data tables for the labeling efficiency and selectivity of this compound are not widely available in peer-reviewed literature, and the data presented here are for illustrative purposes based on the general principles of isothiocyanate chemistry in protein labeling. The actual efficiency and selectivity would be highly dependent on the specific biomolecule, the accessibility of the target amine groups, and the precise reaction conditions employed.

Applications of 3 Isothiocyanatomethyl Proxyl in Electron Paramagnetic Resonance Epr Spectroscopy

Continuous Wave (CW) EPR Spectroscopy for Probing Local Dynamics and Environment

Continuous Wave (CW) EPR spectroscopy is a foundational technique in the SDSL-EPR toolkit. The lineshape of the CW-EPR spectrum is exquisitely sensitive to the rotational motion of the nitroxide spin label on the nanosecond timescale. This sensitivity allows researchers to probe the local dynamics of the protein backbone and side chains, as well as the polarity of the spin label's microenvironment.

Spectral Lineshape Analysis for Rotational Dynamics

The rotational motion of a spin label attached to a protein is influenced by the local protein structure and dynamics. nih.gov This motion can be quantified by the rotational correlation time (τc), which is a measure of the time it takes for the molecule to rotate by one radian. buffalo.edu A shorter τc indicates faster motion, while a longer τc signifies restricted motion.

The CW-EPR spectrum of a nitroxide spin label consists of three lines due to the hyperfine interaction between the unpaired electron and the 14N nucleus. The shape and width of these lines are modulated by the rate of rotational diffusion. In a freely tumbling, small molecule, the anisotropic interactions are averaged out, resulting in three sharp, narrow lines. Conversely, when the spin label's motion is highly restricted, as in a frozen solution or when rigidly attached to a large, slow-tumbling protein, a broad, anisotropic "rigid-limit" spectrum is observed.

By analyzing the lineshape of the CW-EPR spectrum, one can extract information about the mobility of the spin label and, by extension, the local protein environment. For instance, a spin label in a flexible loop region of a protein will exhibit a spectrum indicative of faster motion compared to a label in a well-ordered secondary structure element like an α-helix or β-sheet.

Table 1: Representative Rotational Correlation Times (τc) for a PROXYL Spin Label in Different Environments

| Environment | Typical Rotational Correlation Time (τc) (ns) | Spectral Lineshape |

| Freely in Solution | < 0.5 | Sharp, narrow lines |

| Exposed Loop Region | 1-5 | Moderately broadened lines |

| α-Helix Surface | 5-20 | Significantly broadened lines |

| Buried in Protein Core | > 20 | Approaching rigid-limit spectrum |

This table presents typical values for illustrative purposes. Actual values can vary depending on the specific protein, temperature, and solvent conditions.

Accessibility Studies and Solvent Polarity Effects

The polarity of the microenvironment surrounding the spin label can also be determined from the CW-EPR spectrum. The hyperfine splitting and the g-factor of the nitroxide are sensitive to the polarity of the solvent. In a more polar environment, such as on the protein surface exposed to water, the hyperfine splitting increases, and the g-factor decreases.

Accessibility of the spin label to paramagnetic relaxing agents, such as molecular oxygen or transition metal complexes, can also be quantified using CW-EPR. These agents, when they collide with the nitroxide, enhance its relaxation rates, leading to a broadening of the EPR signal. The degree of broadening is proportional to the collision rate, which in turn depends on the local concentration and diffusion coefficient of the relaxing agent. This provides a measure of the solvent accessibility of the labeled site. For example, a spin label on the surface of a protein will be more accessible to these agents than a label buried within the protein's hydrophobic core.

Pulsed EPR Spectroscopy for Nanometer Distance Measurements and Conformational Dynamics

Pulsed EPR techniques have revolutionized the field of structural biology by enabling the measurement of nanometer-scale distances between two spin labels. This information is crucial for determining protein structures, mapping conformational changes, and understanding the architecture of protein complexes.

Double Electron-Electron Resonance (DEER) / Pulsed Electron-Electron Double Resonance (PELDOR)

Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a powerful pulsed EPR technique for measuring the dipolar coupling between two electron spins. ethz.ch This coupling is dependent on the distance between the spins, allowing for the determination of inter-spin distances in the range of approximately 1.5 to 8.0 nm, and even up to 16 nm in deuterated samples. nih.gov

The experiment involves applying a series of microwave pulses at two different frequencies. One frequency is used to excite and observe a set of spins (the "observer" spins), while a high-power "pump" pulse at a second frequency inverts the orientation of another set of spins (the "pump" spins). The dipolar interaction between the two spin populations modulates the echo signal of the observer spins, and the frequency of this modulation is directly related to the inter-spin distance.

By introducing two PROXYL-based spin labels at specific sites in a protein through site-directed mutagenesis and subsequent labeling, DEER/PELDOR can be used to measure the distance between these two points. researchgate.net By collecting a set of such distance restraints, a low-resolution model of the protein or protein complex can be constructed. This is particularly valuable for large, flexible, or non-crystalline systems that are not amenable to high-resolution techniques like X-ray crystallography or NMR spectroscopy.

Table 2: Illustrative DEER/PELDOR Distance Measurements in a Model Protein Labeled with a PROXYL Analog

| Labeled Residue Pair | Expected Distance (from model) (nm) | Measured Mean Distance (nm) | Distance Distribution Width (nm) |

| A25C - K68C | 3.2 | 3.1 | 0.5 |

| T45C - V89C | 4.5 | 4.6 | 0.8 |

| S12C - R101C | 2.1 | 2.0 | 0.4 |

This table is a hypothetical representation of data that could be obtained from DEER/PELDOR experiments on a protein labeled with a PROXYL spin label analog.

Proteins are not static entities; they exist as a dynamic ensemble of conformations. DEER/PELDOR is particularly powerful in characterizing these conformational ensembles. Instead of a single, sharp distance, the experiment often yields a distribution of distances, which reflects the conformational flexibility of the protein.

By performing DEER/PELDOR measurements under different conditions (e.g., in the presence and absence of a ligand or binding partner), one can monitor conformational changes. A shift in the distance distribution upon ligand binding can provide direct evidence of a conformational transition and reveal the nature of the structural rearrangement. For example, a bimodal distance distribution can indicate the coexistence of two distinct conformational states, and the relative populations of these states can be quantified.

Orientation-Selective PELDOR for Relative Orientation of Spin Labels

Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), is a cornerstone technique for measuring nanometer-scale distances between two spin labels. When rigid or semi-rigid spin labels like those from the PROXYL family are used, PELDOR experiments can provide not only distance distributions but also information about the relative orientation of the two spin labels.

In an orientation-selective PELDOR experiment, the excitation of spins is not uniform across all molecular orientations. By selecting specific orientations of the spin labels with respect to the external magnetic field, the resulting PELDOR time traces become dependent on the relative orientation of the two nitroxide moieties. Analysis of these orientation-dependent traces can yield detailed information about the angles defining the mutual arrangement of the spin labels, which in turn can be used to reconstruct the three-dimensional structure of the labeled biomolecule with high precision. The rigidity of the PROXYL ring structure is advantageous in this context as it restricts the internal motion of the label, making the orientation of the nitroxide group a more faithful reporter of the backbone dynamics of the macromolecule.

Double Quantum Coherence (DQC) EPR Spectroscopy

Double Quantum Coherence (DQC) EPR spectroscopy is another powerful pulsed EPR technique for measuring distances between spin centers. nih.gov In DQC, the dipolar interaction between two electron spins is used to generate and detect a "forbidden" double quantum coherence. The efficiency of the DQC generation is highly dependent on the distance between the spins, making it a sensitive molecular ruler. nih.govhi.is

The application of 3-(Isothiocyanatomethyl)-PROXYL in DQC experiments would allow for precise distance measurements in the range of approximately 1.5 to 8 nanometers. nih.gov A key advantage of DQC is that it is a single-frequency technique, which can simplify the experimental setup compared to PELDOR. Furthermore, DQC can be particularly sensitive for measuring longer distances and can provide information about the relative orientation of the spin labels, similar to orientation-selective PELDOR. The narrow intrinsic linewidth of PROXYL labels can be beneficial for the efficiency of DQC experiments.

Spin Coherence Properties of PROXYL Labels for Pulsed EPR

The success of any pulsed EPR experiment, including PELDOR and DQC, is critically dependent on the spin coherence properties of the employed spin label. The two key parameters are the spin-lattice relaxation time (T₁) and the phase memory time (T₂ or Tₘ). A longer phase memory time allows for the detection of weaker dipolar interactions and thus the measurement of longer distances.

PROXYL radicals, including this compound, generally exhibit favorable spin coherence properties for pulsed EPR experiments at cryogenic temperatures. The relatively shielded environment of the nitroxide in the five-membered pyrrolidine (B122466) ring contributes to these properties. Factors that can influence the spin coherence times include the local environment of the label, its mobility, and the presence of other paramagnetic species. Understanding and optimizing these properties are crucial for designing and interpreting pulsed EPR experiments aimed at extracting high-resolution structural information.

| Property | Description | Significance for Pulsed EPR |

| Spin-Lattice Relaxation (T₁) | The time constant for the spin system to return to thermal equilibrium with its surroundings (the "lattice") after being excited. | Determines the maximum repetition rate of the pulse sequence. A shorter T₁ allows for faster data acquisition. |

| Phase Memory Time (T₂ or Tₘ) | The time constant for the loss of phase coherence of the precessing electron spins. | A longer Tₘ is crucial for detecting weak dipolar couplings, enabling the measurement of longer distances and improving the resolution of distance distributions. |

High-Field/High-Frequency EPR for Enhanced Spectroscopic Resolution

Performing EPR experiments at high magnetic fields and microwave frequencies (e.g., W-band at 95 GHz or even higher frequencies) offers significant advantages for studying spin-labeled biomolecules. The primary benefit is the enhanced spectral resolution, which arises from the increased separation of EPR signals based on their g-factor anisotropy.

For a PROXYL label like this compound, high-field EPR spectra are highly sensitive to the orientation and dynamics of the nitroxide moiety. This increased resolution allows for a more precise determination of the label's motional regime and can help to distinguish between different conformational states of the labeled biomolecule. In the context of PELDOR and DQC, high-field EPR enhances orientation selection, providing more detailed information on the relative orientation of spin labels.

Multi-frequency/Multi-field EPR Approaches for Comprehensive Parametric Extraction

A comprehensive understanding of the structural dynamics of a biomolecule often requires a multi-faceted approach. Combining EPR data obtained at different microwave frequencies and magnetic fields (e.g., X-band, Q-band, and W-band) provides a powerful strategy for disentangling the various factors that contribute to the EPR spectrum.

By analyzing the EPR spectra of a biomolecule labeled with this compound at multiple frequencies, researchers can more accurately determine the magnetic tensor parameters (g-tensor and hyperfine tensor A) and the motional parameters of the spin label. This is because the relative contributions of the g-factor anisotropy and the hyperfine interaction to the spectrum change with the magnetic field. This comprehensive parametric extraction leads to a more robust and detailed model of the local environment and dynamics at the labeled site. When applied to PELDOR, multi-frequency measurements can help to resolve ambiguities in orientation-selective studies and provide a more complete picture of the conformational landscape of the biomolecule.

Computational and Theoretical Investigations of Proxyl Spin Labels and Their Conjugates

Molecular Dynamics (MD) Simulations of Spin-Labeled Biomolecules

Molecular dynamics (MD) simulations have become a cornerstone for studying the physical basis of the structure and function of biological macromolecules. nih.gov By simulating the motions of atoms over time, MD provides a dynamic picture of how spin labels like PROXYL behave when attached to a biomolecule. nih.govnih.gov These simulations are crucial for understanding the interplay between the spin label's internal dynamics and the larger-scale motions of the protein or nucleic acid to which it is conjugated. nih.govcornell.edu

Atomistic MD simulations can elucidate the factors that influence the conformational dynamics of the spin label, such as interactions with nearby residues or the solvent. cornell.edunih.gov For instance, simulations have revealed significant hydrophobic interactions between spin labels and protein side chains. cornell.edu The dynamic model provided by MD has replaced the older, more rigid view of proteins, highlighting that internal motions are essential for their function. nih.gov These computational studies are vital for interpreting EPR spectra, as the observed spectral line shapes are a direct consequence of the spin label's motional regime, which spans from picoseconds to nanoseconds. cornell.edu

The application of MD simulations extends to various biomolecular systems, including soluble and membrane proteins, as well as oligonucleotides. nih.govcornell.eduelsevierpure.com In the case of spin-labeled oligonucleotides, MD studies have shown that the label can alter the global conformation of the DNA or RNA duplex to accommodate itself, leading to changes in parameters like the major groove width and helical twist. elsevierpure.com

Modeling Spin Label Rotamer Distributions and Conformational Flexibility

A key challenge in translating EPR data into structural information is the conformational flexibility of the spin label linker. The distance measured in a Double Electron-Electron Resonance (DEER) experiment is between two spin labels, not between the Cα backbones of the labeled residues. Therefore, understanding the probable positions and orientations (rotamers) of the spin label is critical. nih.govplos.org

Several computational methods are used to model the distribution of spin label rotamers. nih.gov These include:

Rotamer Library Approach (RLA): This method uses a pre-computed library of low-energy conformations of the spin label side chain. plos.orgnih.gov The library is derived from experimental data (e.g., crystal structures of spin-labeled proteins) and/or extensive MD simulations. plos.org This approach significantly reduces the conformational search space, allowing for efficient modeling. plos.orgresearchgate.net

Monte Carlo (MC) Sampling: MC methods explore the accessible volume of the spin label by generating random conformations and evaluating their steric compatibility with the protein environment. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Full MD simulations provide a detailed, physics-based sampling of the spin label's conformational space, capturing the correlated motions of its dihedral angles. nih.gov

These modeling techniques help predict the distribution of distances between the nitroxide radicals, which can then be compared with experimental DEER data. nih.govplos.org Studies comparing these methods have shown that while simpler approaches like accessible-volume sampling are useful, methods that account for realistic dihedral angle distributions, such as off-rotamer sampling or full MD, often provide more accurate predictions. nih.gov The development of tools like RosettaEPR, which incorporates a rotamer library for the commonly used MTSSL spin label, has made full-atom spin label modeling more accessible to the scientific community. plos.org

Integration of DEER Data with MD Simulations for Structural Refinement

Double Electron-Electron Resonance (DEER) spectroscopy is a powerful technique for measuring distance distributions between pairs of spin labels in the range of 1.7 to 10 nm, providing crucial information about the conformational heterogeneity of biomolecules. nih.govnih.gov However, a direct consensus between distance distributions from DEER experiments and those from standard MD simulations is not always achieved. nih.govbiorxiv.org This discrepancy often arises from the inherent flexibility of the spin label and potential inaccuracies in the simulation force fields. nih.govbiorxiv.org

To bridge this gap, methods have been developed to integrate experimental DEER data directly into computational models for structural refinement. researchgate.net These approaches use the DEER-derived distance distribution as a restraint to guide the simulation, leading to a structural ensemble that is consistent with both the physical laws of the force field and the experimental measurements.

Techniques for integrating DEER data include:

Restrained-Ensemble MD (re-MD): This method refines a structural model by applying a bias to the simulation based on the experimental DEER histogram. biorxiv.orgnih.gov

Ensemble-Biased Metadynamics (EBMetaD): This is a single-replica approach that uses an adjustable bias potential to match the simulated inter-spin distance distribution to the experimental one. researchgate.net

Bayesian/Maximum Entropy Reweighting: These methods reweight the frames of an unbiased MD trajectory to find a sub-ensemble that best fits the experimental DEER data. frontiersin.org

These integrative approaches are critical for refining protein structures, characterizing conformational changes, and validating structural models generated by programs like AlphaFold2. researchgate.net By combining the strengths of both experiment and simulation, researchers can obtain a more accurate and detailed picture of biomolecular structure and dynamics. nih.govresearchgate.net

Quantum Chemical Calculations of Nitroxide Electronic Structure

Quantum chemistry, or molecular quantum mechanics, applies the principles of quantum mechanics to study chemical systems, providing detailed information about electronic structure, energies, and properties. wikipedia.orgnorthwestern.edu For nitroxide spin labels like PROXYL, quantum chemical calculations are essential for understanding the electronic properties that give rise to their paramagnetic behavior.

The primary goal is to solve the Schrödinger equation for the molecule to determine the electronic wave function and energy. wikipedia.orgnorthwestern.edu Due to the complexity of many-electron systems, this is typically done using a range of approximate methods, including:

Hartree-Fock (HF) Theory: A mean-field approximation that provides a starting point for more advanced methods. arxiv.org

Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density, offering a good balance of accuracy and computational cost. arxiv.orgnih.gov

Ab initio Methods: Highly accurate methods (like Coupled Cluster or Configuration Interaction) that are computationally expensive but provide benchmark results. arxiv.org

These calculations are fundamental for deriving the parameters used in EPR spectral simulations, such as the g-tensor and the hyperfine coupling (A-tensor) of the nitroxide radical. They are also crucial for the development of accurate force fields for MD simulations, as they provide reference data for bond lengths, angles, and charge distributions within the nitroxide moiety. nih.govelsevierpure.com For example, quantum mechanical calculations have been used to determine parameters for the nitrogen, oxygen, and adjacent carbon atoms in the nitroxide ring, which are then incorporated into classical force fields. elsevierpure.com

Theoretical Studies on Spin-Spin Interaction Mechanisms

The interaction between electron spins is the physical basis for DEER spectroscopy. nih.gov Theoretical studies aim to precisely describe the nature of these interactions. The total spin-spin interaction is composed of two main contributions: the magnetic dipole-dipole interaction and the exchange interaction.

Dipole-Dipole Interaction: This is a through-space interaction that depends on the distance (as 1/r³) and relative orientation of the two spin centers. In frozen solutions, where molecular tumbling is slow, this interaction dominates at distances greater than ~1.5 nm and is the primary source of information in DEER experiments. nih.gov

Exchange Interaction: This is a quantum mechanical effect that arises from the overlap of the electron wave functions and is significant only at very short distances (typically < 1.5-2.0 nm).

Theoretical models of spin-spin interactions are crucial for accurately converting raw DEER data into distance distributions. Furthermore, advanced theoretical studies, often employing DFT, investigate through-bond and through-space spin-spin coupling constants (SSCCs) in various molecular systems. nih.gov These studies help to understand how the chemical structure connecting two spins can mediate their interaction. nih.gov In the context of spin defects in solids, accurate modeling of spin-spin interactions is critical for understanding and predicting quantum coherence properties, which is relevant for the development of quantum technologies. arxiv.orgarxiv.org

Development and Validation of Force Field Parameters for PROXYL Labels

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.gov For novel molecules like spin labels, standard force fields (e.g., CHARMM, Amber) often lack the necessary parameters for the unique chemical moieties involved, such as the nitroxide group. nih.govelsevierpure.com

Therefore, a critical step before performing meaningful MD simulations is the development and validation of specific force field parameters for the spin label. cornell.edunih.gov This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations (e.g., DFT or ab initio methods) are performed on the spin label and smaller model compounds to obtain reference data for geometries, vibrational frequencies, and electrostatic potentials. nih.govelsevierpure.comresearchgate.net

Parameter Fitting: Bond, angle, dihedral, and non-bonded (van der Waals and electrostatic) parameters for the classical force field are adjusted to reproduce the QM reference data. nih.govresearchgate.net Special attention is often paid to correctly modeling the puckered conformations of the pyrrolidine (B122466) ring in PROXYL and the energy barriers between them. nih.gov

Validation: The newly developed parameters are tested by running MD simulations on the isolated spin label or a small spin-labeled system (e.g., a labeled amino acid or a short peptide) in a solvent. researchgate.net The simulation results are then compared against experimental data or the initial QM calculations to validate their accuracy. researchgate.net

This rigorous parametrization ensures that the subsequent MD simulations of large, spin-labeled biomolecules provide a physically realistic description of the system's behavior. cornell.edunih.gov

Advanced Applications and Emerging Research Frontiers

Development of Bifunctional and Environment-Sensitive PROXYL Spin Labels

The development of spin labels has moved beyond simple structural reporters to include probes with multiple functionalities. Bifunctional spin labels are designed with more than one reactive group or reporting moiety, significantly expanding the scope of EPR studies. nih.gov While the isothiocyanate group of 3-(isothiocyanatomethyl)-PROXYL provides a primary attachment point, the PROXYL ring itself can be further modified to create bifunctional probes. For instance, a spin label could incorporate a fluorescent dye alongside the nitroxide, allowing for simultaneous EPR and Förster Resonance Energy Transfer (FRET) measurements on the same molecule.

The concept has been demonstrated with other spin labels, such as the bromoacrylaldehyde spin label (BASL), which features two points of attachment with orthogonal reactivity. nih.gov This design allowed for the coupling of ligands (mannose and biotin) to gold nanoparticles via the spin label, with EPR spectroscopy successfully monitoring the subsequent binding of specific proteins (Con A and avidin). nih.gov Similarly, a PROXYL derivative could be designed to link two different molecules or to tether a molecule to a surface while reporting on ligand recognition events through changes in its EPR spectrum. nih.gov

Environment-sensitive spin labels are engineered to report on specific properties of their local environment, such as polarity, pH, or redox potential, through changes in their EPR spectral parameters. The nitroxide moiety of PROXYL is inherently sensitive to its local environment's polarity and mobility. Research focuses on modifying the label's structure to amplify sensitivity to a specific environmental parameter, enabling more precise mapping of these properties within a protein or biomolecular complex.

Orthogonal Spin Labeling Strategies for Complex Systems

Studying complex, multi-component biological systems requires methods that can disentangle multiple structural features simultaneously. Orthogonal spin labeling is a powerful strategy that addresses this challenge by using two or more spectroscopically distinct types of spin labels on the same sample. nih.govresearchgate.net This approach allows for the independent measurement of different distances within a macromolecular assembly, dramatically increasing the information content that can be obtained. researchgate.netnih.gov

A common orthogonal pairing involves a nitroxide label, such as a PROXYL derivative, and a paramagnetic metal ion, typically Gadolinium(III) (Gd(III)). researchgate.netnih.gov Nitroxides and Gd(III) ions have different spectroscopic properties, including non-overlapping EPR spectra and distinct relaxation times, which allows for the selective measurement of three separate distance distributions on a single sample: nitroxide-nitroxide, Gd(III)-Gd(III), and the crucial nitroxide-Gd(III) distance. nih.govresearchgate.netnih.gov This has been instrumental in studying protein-protein and protein-ligand interactions. researchgate.net

The use of spectroscopically orthogonal labels simplifies the assignment of intra- and intermolecular distances, which is pivotal for characterizing complex biomolecular systems. nih.govresearchgate.net This strategy has been successfully applied to investigate the interactions of Bcl-2 family proteins, providing deeper insights into their structural transformations. nih.gov

| Spin Label Type | Paramagnetic Center | Key Properties for Orthogonal Labeling |

| Nitroxide (e.g., PROXYL) | N-O• radical | Standard for DEER, well-characterized, sensitive to local dynamics. nih.gov |

| Gadolinium(III) | Gd(III) ion | Narrow central transition, long phase memory time, spectrally distinct from nitroxides. researchgate.netnih.gov |

| Trityl (OX063) | Triarylmethyl radical | Very narrow EPR line, stable in cells, spectrally distinct from nitroxides. nih.gov |

| Copper(II) | Cu(II) ion | Can be coordinated to specific protein motifs like double-histidine (dHis) tags. nih.gov |

This table presents common classes of spin labels used in orthogonal labeling strategies.

Strategies for Enhancing Nitroxide Stability in Diverse Redox Environments

A significant challenge for in-cell EPR studies is the rapid reduction of nitroxide radicals to their EPR-silent hydroxylamine (B1172632) form by cellular reducing agents like ascorbate (B8700270) and glutathione. nih.govepa.gov This reduction limits the lifetime of the signal and hampers the ability to monitor biological processes over extended periods. nih.gov Consequently, a major research focus is the development of spin labels with enhanced stability.

The inherent structure of the nitroxide is a key determinant of its stability. st-andrews.ac.uk Five-membered pyrrolidine (B122466) (PROXYL) and pyrroline (B1223166) rings are significantly more resistant to reduction than six-membered piperidine (B6355638) (TEMPO) rings. st-andrews.ac.ukrsc.org This enhanced stability is attributed to increased torsional strain upon reduction of the five-membered ring as the nitrogen atom changes hybridization from sp2 to sp3. rsc.org

Further strategies to improve stability involve sterically shielding the nitroxide radical. rsc.org Attaching bulky substituents, such as tetraethyl groups, at the alpha-positions adjacent to the nitroxide can dramatically slow the rate of reduction by limiting the access of reducing agents. nih.govrsc.org For example, a tetraethyl-flanked PROXYL derivative was shown to remain ~90% intact after two hours of exposure to ascorbate or cellular extracts. rsc.org Another approach involves using more robust chemical linkers to attach the label to the biomolecule. For in-cell applications, thioether bonds, which can be formed from maleimide-thiol reactions, are often preferred over disulfide bonds that are prone to cleavage in the reducing intracellular environment. nih.govresearchgate.net

In some cases, reduced nitroxides can be re-oxidized back to the paramagnetic state. nih.govnsf.gov For instance, the reduced form of the biradical TOTAPOL in cell lysates can be efficiently reoxidized using potassium ferricyanide (B76249), restoring its utility for experiments like dynamic nuclear polarization (DNP). nsf.gov

| Strategy | Mechanism | Example/Effect |

| Ring Structure | Five-membered rings (e.g., PROXYL) are inherently more stable to reduction than six-membered rings. st-andrews.ac.ukrsc.org | PROXYL derivatives show greater stability in reducing environments compared to TEMPO derivatives. |

| Steric Shielding | Bulky groups near the N-O• moiety physically block access of reducing agents. rsc.org | Tetraethyl-substituted PROXYL labels show dramatically increased half-life in the presence of ascorbate. nih.govrsc.org |

| Robust Linkers | Use of covalent bonds (e.g., thioether) that are not easily cleaved in cellular environments. researchgate.net | Maleimide-based labels form stable thioether bonds, preventing label detachment in cells. nih.govresearchgate.net |

| Chemical Reoxidation | Addition of an oxidizing agent to convert the EPR-silent hydroxylamine back to the active nitroxide. nsf.gov | Potassium ferricyanide can re-oxidize reduced biradicals in cell lysates. nsf.gov |

This table summarizes key strategies for improving the stability of nitroxide spin labels.

Methodological Advancements in EPR Data Acquisition and Analysis

The evolution of EPR instrumentation and data handling methodologies has been critical to unlocking the full potential of spin labeling studies. Modern EPR is dominated by pulsed techniques, such as Double Electron-Electron Resonance (DEER), which can measure distances between spin labels in the range of 1.5 to over 10 nm. researchgate.netnovilet.eu These distance measurements provide direct structural constraints for modeling biomolecules. researchgate.net

A key bottleneck in EPR imaging (EPRI) for biological systems has been the long data acquisition times. nih.gov To address this, progressive and adaptive acquisition techniques have been developed. nih.gov These smart acquisition strategies reconstruct an image gradually from low to high resolution and prioritize the collection of the most significant data points. nih.gov This approach can reduce the number of required projections by 50-70%, significantly shortening experiment times without sacrificing essential information. nih.govnih.gov

The analysis of complex EPR data is also evolving. The sheer volume and complexity of data generated from modern EPR experiments necessitate advanced computational tools. There is a growing trend toward integrating machine learning algorithms for EPR data analysis, which can help automate spectral deconvolution, identify patterns, and improve the accuracy of structural modeling. novilet.eu Furthermore, sophisticated software packages are used to model the behavior of the spin label itself, generating rotamer libraries that predict the conformational freedom of the label at its attachment site, which is crucial for accurately translating EPR distance data into protein structures. nih.govresearchgate.net

Integration of SDSL-EPR with Complementary Biophysical Techniques

While powerful, SDSL-EPR provides a specific type of structural and dynamic information. A more comprehensive understanding of a biological system is often achieved by integrating EPR data with findings from other biophysical methods. nih.gov This integrative structural biology approach leverages the unique strengths of different techniques to build a more complete and robust model. nih.gov

SDSL-EPR is frequently combined with Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov NMR can provide high-resolution structural details of proteins and nucleic acids, while EPR is adept at measuring long-range distances and characterizing dynamics in very large complexes without the size limitations that can affect NMR. researchgate.netnih.gov The combination allows researchers to cross-validate structural models and investigate systems that would be intractable by either method alone. nih.gov

Another powerful combination is with Förster Resonance Energy Transfer (FRET), a fluorescence-based technique that also measures distances in the nanometer range. nih.gov Using a bifunctional probe that is both a spin label and a fluorophore would allow for direct correlation of EPR and FRET data. This integrative approach helps to corroborate structural information and reveal complementary properties about biomolecular interactions and equilibria. nih.govacs.org Mass spectrometry (MS) can also be used in conjunction with EPR to confirm labeling sites and the integrity of the labeled biomolecule. nih.gov

| Technique | Information Provided | Synergy with SDSL-EPR |

| Nuclear Magnetic Resonance (NMR) | High-resolution atomic structure, short-range distances, dynamics. nih.gov | Provides atomic context for EPR's long-range distance restraints and is applicable to large complexes where NMR is limited. nih.gov |

| Förster Resonance Energy Transfer (FRET) | Measures distances (typically 1-10 nm) through fluorescence. nih.gov | Offers a complementary method for distance measurement, allowing for cross-validation of structural models. nih.govacs.org |

| Mass Spectrometry (MS) | Precise molecular weight, verification of covalent modifications. | Confirms the specific site and efficiency of spin labeling. nih.gov |

| X-ray Crystallography | High-resolution static structure of molecules in a crystal lattice. nih.gov | EPR provides information on dynamics and conformational changes in a solution or native-like environment, complementing the static crystal structure. nih.gov |

| Small-Angle X-ray Scattering (SAXS) | Overall shape and size of macromolecules in solution. nih.gov | Provides global shape information that can be combined with specific distance constraints from EPR to build detailed structural models. |

This table outlines how SDSL-EPR is integrated with other major biophysical techniques.

Q & A

Q. What are the optimal synthetic routes for 3-(Isothiocyanatomethyl)-PROXYL, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via in-situ trapping methods. For example, reacting chloro(trialkyl)germanes or -stannanes with methyl isothiocyanate in tetrahydrofuran (THF) under controlled stoichiometry (1:1 or 1:3 molar ratios) yields derivatives like (trimethylgermyl)methyl isothiocyanate with high efficiency (>95% yield) . Key parameters include:

- Solvent choice : THF ensures solubility and reactivity.

- Temperature : Reactions are performed under strong cooling to stabilize intermediates.

- Purification : Chromatography or recrystallization is used to isolate the product.

| Synthetic Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| In-situ trapping | >95 | THF, 1:1 molar ratio, -78°C | |

| CS₂ + amine route | ~95 | Room temperature, 2-ethylhexylamine |

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological validation involves:

- EPR spectroscopy : Confirms the presence of the stable nitroxide radical by detecting the characteristic triplet signal (g ≈ 2.0, hyperfine splitting ~15–17 G) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₈IN₂O₂, MW 325.17) .

- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can this compound be used to study protein conformational dynamics via EPR spectroscopy?

This compound serves as a site-specific spin label for cysteine residues in proteins. Methodological steps include:

Labeling : React the isothiocyanate group with thiols (-SH) in cysteine under pH 7–8 buffer conditions (e.g., 100 mM phosphate buffer, 1 mM EDTA) .

EPR data acquisition :

- Use X-band (9–10 GHz) or Q-band (34 GHz) spectrometers to resolve dynamics.

- Analyze spectral line shapes to infer rotational correlation times (τₐ), which reflect local mobility .

Distance measurements : Apply pulsed EPR techniques (e.g., DEER/PELDOR) to measure intramolecular distances (1.5–8 nm) in labeled biomolecules .

Q. Key considerations :

Q. How should researchers address contradictions in kinetic data for this compound-labeled systems?

Discrepancies in kinetic measurements (e.g., variable reduction rates or PRE effects) often arise from:

- Concentration gradients : High probe concentrations (>50 mM) may induce aggregation, altering observed dynamics .

- pH and buffer composition : Anti-oxidants (e.g., ascorbic acid) accelerate radical reduction; use 100 mM phosphate buffer (pH 7.4) for stability .

- Dendrimer generation : Higher-generation dendrimers (e.g., G3-Tyr-PROXYL) exhibit slower reduction kinetics (4× longer half-life than free radicals) due to steric shielding .

Q. What advanced applications leverage this compound in RNA-protein interaction studies?

This spin label enables:

- RNA dynamics mapping : Label RNA at specific nucleotides (e.g., via iodoacetamido-thiol coupling) to monitor conformational changes during riboswitch activation .

- Membrane protein positioning : Incorporate labeled proteins into lipid bilayers to study orientation using accessibility parameters (e.g., O₂-induced line broadening) .

- Multi-component systems : Combine with fluorescent probes for correlated EPR-fluorescence studies of ribosome assembly .

Experimental design tip : For RNA labeling, use 10–100 µM RNA concentrations and verify labeling efficiency via gel electrophoresis .

Q. How do solvent paramagnetic relaxation effects influence EPR data interpretation?

Solvent-derived paramagnetic ions (e.g., O₂, Cu²⁺) enhance spin-lattice relaxation, broadening EPR lines. To mitigate:

Q. What are best practices for ensuring reproducibility in spin-labeling experiments?

- Standardize protocols : Use fixed molar ratios (1:10 protein:label) and reaction times (2–4 hours at 4°C) .

- Control experiments : Include unlabeled samples to confirm specificity.

- Data archiving : Share raw EPR spectra and fitting parameters (e.g., τₐ, distance distributions) in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.